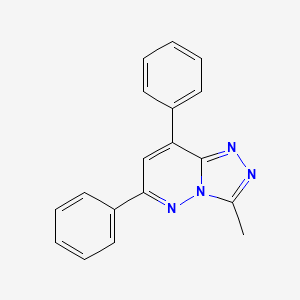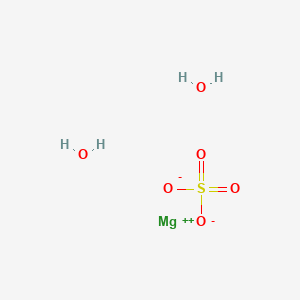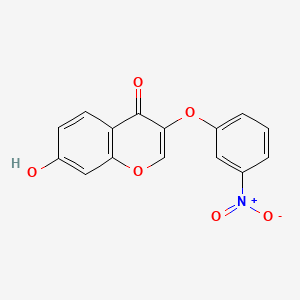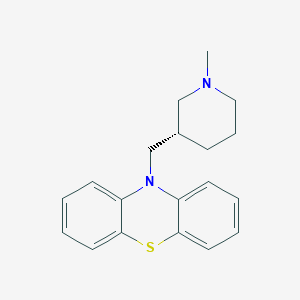
Mepazine, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It was formerly used as a neuroleptic drug or major tranquilizer.
準備方法
Mepazine can be synthesized through several synthetic routes. One common method involves the reaction of phenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Mepazine undergoes various chemical reactions, including:
Oxidation: Mepazine can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of mepazine can lead to the formation of its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Mepazine can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring.
科学的研究の応用
Mepazine has been extensively studied for its scientific research applications:
Chemistry: Mepazine is used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Medicine: Mepazine has potential therapeutic applications in treating diseases such as rheumatoid arthritis and certain types of cancer. .
Industry: Mepazine is used in the development of new drugs and as a research tool in pharmaceutical industries.
作用機序
Mepazine exerts its effects primarily by inhibiting the proteolytic activity of MALT1, an intracellular cysteine protease involved in innate and adaptive immunity . By inhibiting MALT1, mepazine can modulate various signaling pathways, including the NF-κB and AP-1 pathways, which play crucial roles in immune responses and inflammation .
類似化合物との比較
Mepazine is structurally related to other phenothiazine derivatives, such as chlorpromazine and promethazine . it has unique properties that distinguish it from these compounds:
Similar compounds include:
- Chlorpromazine
- Promethazine
- Perphenazine
- Prochlorperazine
特性
CAS番号 |
1460240-94-1 |
|---|---|
分子式 |
C19H22N2S |
分子量 |
310.5 g/mol |
IUPAC名 |
10-[[(3S)-1-methylpiperidin-3-yl]methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m0/s1 |
InChIキー |
CBHCDHNUZWWAPP-HNNXBMFYSA-N |
異性体SMILES |
CN1CCC[C@@H](C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
正規SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



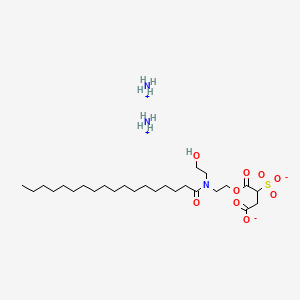
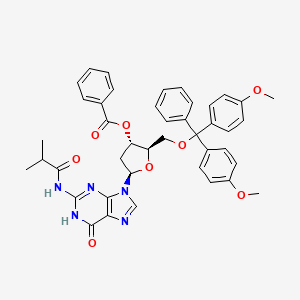
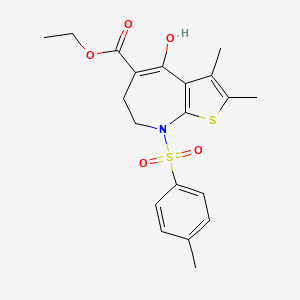
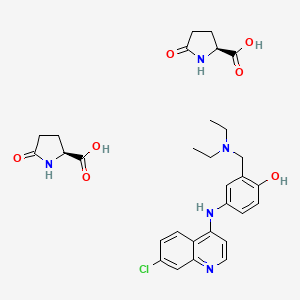


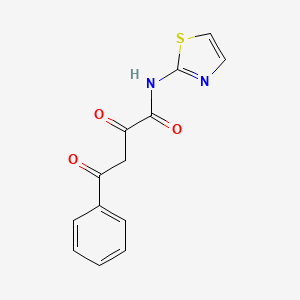
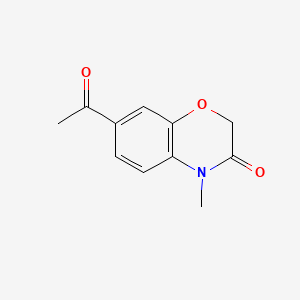
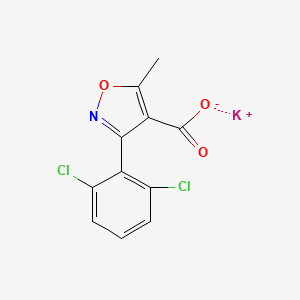
![5-[3-(dimethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12709250.png)
